

An In-depth Technical Guide to 5-Bromo-4-methylnicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-4-methylnicotinonitrile**

Cat. No.: **B1276637**

[Get Quote](#)

CAS Number: 890092-52-1

This technical guide provides a comprehensive overview of **5-Bromo-4-methylnicotinonitrile**, a key building block in pharmaceutical and medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications, with a focus on its role in the development of biologically active molecules.

Core Molecular Data

5-Bromo-4-methylnicotinonitrile, also known as 5-Bromo-4-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. Its strategic placement of a bromine atom, a methyl group, and a nitrile function makes it a versatile intermediate for a range of chemical transformations.

Property	Value	Reference(s)
CAS Number	890092-52-1	[1] [2] [3]
Molecular Formula	C ₇ H ₅ BrN ₂	[3]
Molecular Weight	197.032 g/mol	[3]
Synonyms	5-Bromo-4-methylpyridine-3-carbonitrile	[3]
Physical Form	Solid	
Purity	Commercially available at ≥95% and 98%	[2] [3]
Boiling Point	124.5 °C	[1]

Synthesis and Experimental Protocols

While specific literature detailing a full experimental protocol for the synthesis of **5-Bromo-4-methylnicotinonitrile** is not readily available in peer-reviewed journals, a plausible and commonly employed synthetic route involves the electrophilic bromination of 4-methylnicotinonitrile. This approach is analogous to the synthesis of similar brominated pyridine derivatives.[\[4\]](#)

General Synthetic Protocol: Electrophilic Bromination of 4-methylnicotinonitrile

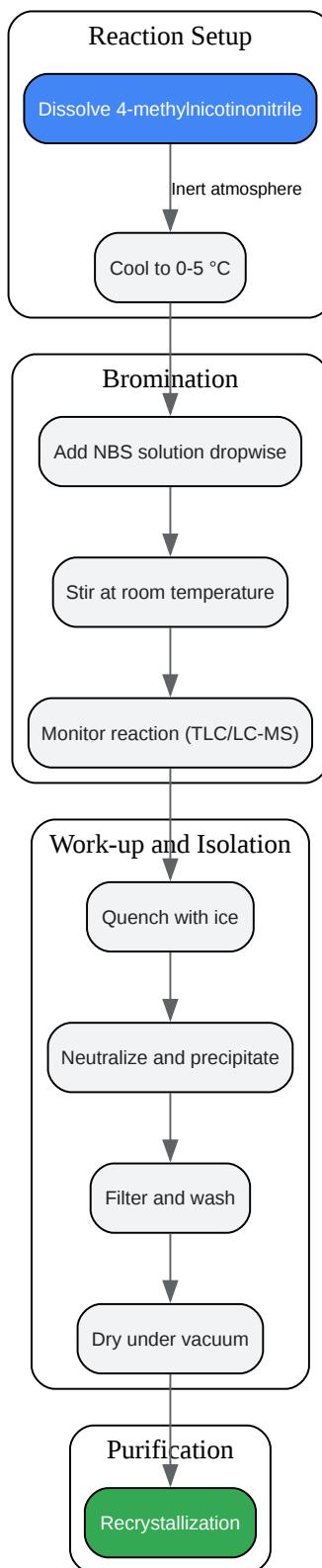
This theoretical protocol is based on established methods for the bromination of substituted pyridines.[\[4\]](#)

Objective: To synthesize **5-Bromo-4-methylnicotinonitrile** via electrophilic bromination of 4-methylnicotinonitrile.

Materials:

- 4-methylnicotinonitrile
- N-Bromosuccinimide (NBS)

- Sulfuric acid (concentrated) or a suitable solvent like N,N-Dimethylformamide (DMF)
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel
- Standard laboratory glassware for work-up and purification


Procedure:

- In a round-bottom flask, dissolve 4-methylnicotinonitrile in a suitable solvent (e.g., concentrated sulfuric acid or DMF) under an inert atmosphere.
- Cool the solution in an ice bath to 0-5 °C with continuous stirring.
- Slowly add N-Bromosuccinimide (NBS) portion-wise or as a solution in the same solvent via a dropping funnel, ensuring the temperature is maintained below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction by carefully pouring the mixture over crushed ice.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
- Collect the solid product by filtration, wash with cold water, and dry under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Expected Outcome: This method is expected to selectively yield the 5-bromo isomer. The reaction conditions, particularly temperature and the choice of solvent, are critical to control

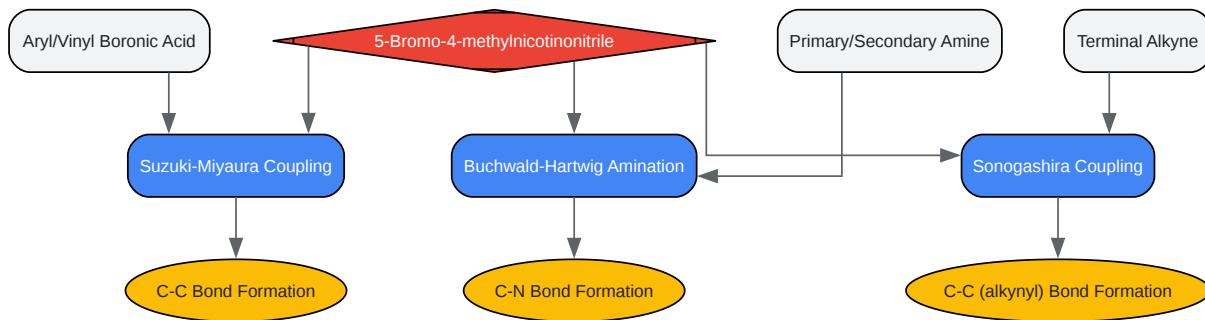
selectivity and minimize the formation of by-products.[\[4\]](#)

Experimental Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: A general experimental workflow for the synthesis of **5-Bromo-4-methylnicotinonitrile**.

Reactivity and Applications in Drug Discovery


5-Bromo-4-methylnicotinonitrile serves as a valuable intermediate in the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.^{[5][6]} The presence of the bromine atom at the 5-position of the pyridine ring allows for the introduction of various substituents, making it a key component in the generation of compound libraries for drug discovery.

Key Reactions:

- Suzuki-Miyaura Coupling: The reaction of **5-Bromo-4-methylnicotinonitrile** with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond, enabling the introduction of aryl, heteroaryl, or vinyl groups.^[7]
- Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling **5-Bromo-4-methylnicotinonitrile** with primary or secondary amines, yielding substituted aminopyridines.
- Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, results in the formation of alkynyl-substituted pyridines.

These reactions are fundamental in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. While specific drugs derived directly from **5-Bromo-4-methylnicotinonitrile** are not prominently documented in the public domain, its structural motif is present in various biologically active molecules, including kinase inhibitors.^[8]

Logical Relationship of Cross-Coupling Reactions

[Click to download full resolution via product page](#)

Caption: Key cross-coupling reactions involving **5-Bromo-4-methylnicotinonitrile**.

Biological Significance and Signaling Pathways

While direct biological data for **5-Bromo-4-methylnicotinonitrile** is scarce, its derivatives are of significant interest in drug discovery. The pyridine-carbonitrile scaffold is a common feature in molecules designed to interact with various biological targets. For instance, derivatives of similar brominated pyridines have been evaluated as potential anti-proliferative agents and VEGFR-2 inhibitors.^[9] The synthesis of novel pyrimidine-5-carbonitrile derivatives has also been explored for their potential as anticancer agents.^[9]

The general strategy involves using the brominated pyridine as a scaffold to build more complex molecules that can bind to the active sites of enzymes, such as kinases, thereby modulating their activity and affecting downstream signaling pathways implicated in diseases like cancer.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **5-Bromo-4-methylnicotinonitrile**. It is intended for research and development purposes only.^[1] A comprehensive Safety Data Sheet (SDS) should be consulted before use.

General Safety Information:

- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Handle in a well-ventilated area or a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- Store in a cool, dry place away from incompatible materials.

This technical guide serves as a foundational resource for researchers and professionals working with **5-Bromo-4-methylnicotinonitrile**. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing efforts of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-4-methylnicotinonitrile | 890092-52-1 | QKB09252 [biosynth.com]
- 2. kyberlife.com [kyberlife.com]
- 3. calpaclab.com [calpaclab.com]
- 4. Page loading... [guidechem.com]
- 5. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 6. bocsci.com [bocsci.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-4-methylnicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276637#5-bromo-4-methylnicotinonitrile-cas-number-890092-52-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com